
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves multi-step reactions starting from a simpler benzene derivative. One common method is electrophilic aromatic substitution, where different halogen atoms are introduced sequentially under controlled conditions. For example:
Bromination: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) can be introduced using a similar electrophilic substitution reaction with iron(III) chloride (FeCl3) as the catalyst.
Fluorination: Fluorine atoms are typically introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine can be added using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid (HNO3).
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such complex halogenated compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound may serve as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene depends on the specific application and reaction it is involved in. Generally, the presence of multiple halogens and a methyl group can influence its reactivity and interaction with other molecules. For example, in electrophilic aromatic substitution reactions, the halogens can act as electron-withdrawing groups, affecting the reactivity of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-iodotoluene
- 1-Bromo-4-iodobenzene
Uniqueness
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is unique due to the specific arrangement of halogens and the methyl group on the benzene ring. This unique structure can lead to distinct reactivity patterns and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H4BrClFI |
|---|---|
Molekulargewicht |
349.36 g/mol |
IUPAC-Name |
3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3 |
InChI-Schlüssel |
DBVOEHYVILXJJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1Br)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)
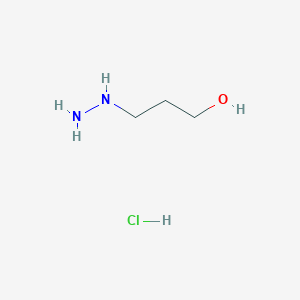

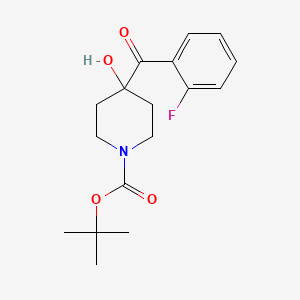
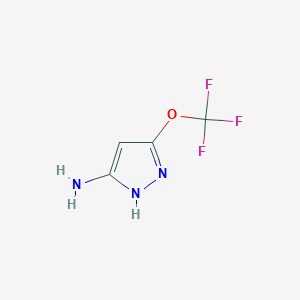
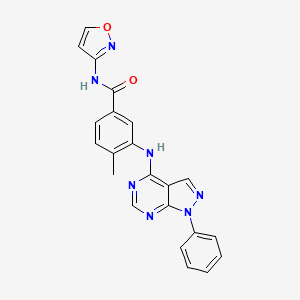

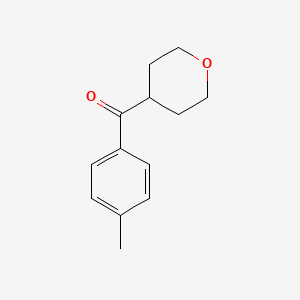
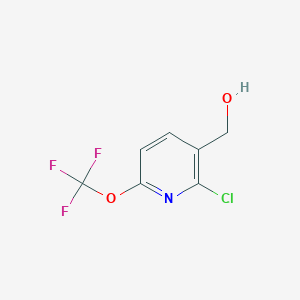
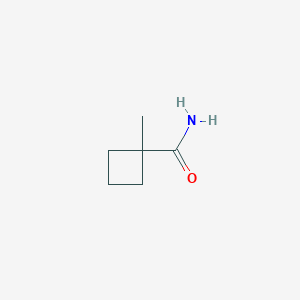

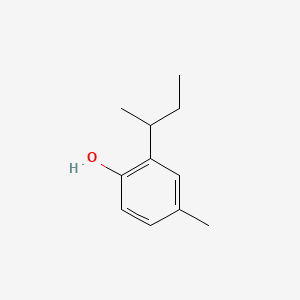
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
